

Cross-Reactivity Profile of (S,R)-CFT8634: A Comparative Analysis

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Compound of Interest

Compound Name: (S,R)-CFT8634

Cat. No.: B15621363

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(S,R)-CFT8634 is a potent and highly selective, orally bioavailable heterobifunctional degrader of Bromodomain-containing protein 9 (BRD9).^{[1][2][3]} Developed by C4 Therapeutics, this molecule leverages the cell's natural protein disposal system to target and eliminate BRD9, a protein implicated in the progression of certain cancers, such as synovial sarcoma and SMARCB1-null tumors.^{[1][4][5]} This guide provides a comparative analysis of the cross-reactivity of **(S,R)-CFT8634** against other proteins, supported by available preclinical data.

The mechanism of action for CFT8634 involves the formation of a ternary complex between BRD9 and the E3 ubiquitin ligase, cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of BRD9.^{[2][4]} The high selectivity of CFT8634 is crucial for minimizing off-target effects and ensuring a favorable safety profile.

Quantitative Selectivity Profile

Preclinical studies have demonstrated the exceptional selectivity of CFT8634 for BRD9 over other bromodomain-containing proteins, particularly those with high structural similarity.

Table 1: Comparative Degradation Potency (DC50) and Maximal Degradation (Dmax) of CFT8634

Target Protein	Cell Line	DC50	Dmax	Reference
BRD9	Synovial Sarcoma	2 nM	Not Specified	[1]
BRD9	Not Specified	3 nM / 5 nM	4% / 5%	
BRD4	Not Specified	>10 μ M / 130 nM	75% / 30%	
BRD7	Not Specified	Not Degraded	Not Applicable	[3]

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.

Table 2: Comparison with Alternative BRD9 Degraders

Compound	Target	E3 Ligase	Key Selectivity Notes	Reference
(S,R)-CFT8634	BRD9	CRBN	Highly selective for BRD9. Global proteomics showed BRD9 as the only significantly degraded protein out of >9,000.	[1]
FHD-609	BRD9	CRBN	Potent and selective BRD9 degrader. Global proteomics in SYO1 cells showed BRD9 as the only significantly degraded protein out of ~9,000.	[6][7][8]
dBRD9	BRD9	CRBN	Highly selective. In MOLM-13 cells, proteomic analysis of 7,326 proteins identified BRD9 as the only protein with a statistically significant decrease in abundance.	[9]
VZ185	BRD9	VHL	Potently suppresses leukemia and	[1]

			malignant rhabdoid tumor cell proliferation. Selective for BRD9/7.
AMPTX-1	BRD9	DCAF16	Potent, selective, and reversibly covalent BRD9 degrader. Proteomics in MV4-11 cells [10] showed BRD9 as the only significantly degraded protein out of 8,350.

Experimental Methodologies

The high selectivity of **(S,R)-CFT8634** has been validated through several advanced experimental techniques.

Global Proteomics Analysis

This unbiased approach is used to assess the selectivity of a degrader across the entire proteome.

- **Cell Culture and Treatment:** Cancer cell lines (e.g., HSSYII synovial sarcoma cells) are cultured under standard conditions. The cells are then treated with **(S,R)-CFT8634** or a vehicle control (DMSO) at a specific concentration and for a defined period.
- **Cell Lysis and Protein Digestion:** After treatment, cells are harvested and lysed to extract total protein. The proteins are then denatured, reduced, alkylated, and digested into smaller peptides, typically using trypsin.
- **Isobaric Labeling:** The resulting peptide mixtures from each condition (treated and control) are labeled with isobaric tags, such as Tandem Mass Tags (TMT). These tags have the same

mass but produce different reporter ions upon fragmentation, allowing for the relative quantification of peptides from different samples in a single mass spectrometry run.

- **Liquid Chromatography-Mass Spectrometry (LC-MS/MS):** The labeled peptide mixture is separated by liquid chromatography and analyzed by a high-resolution mass spectrometer. The instrument isolates and fragments the peptides, and the resulting spectra are used to identify the peptide sequence and quantify the abundance of the reporter ions.
- **Data Analysis:** The data is processed to identify and quantify thousands of proteins. The abundance of each protein in the CFT8634-treated sample is compared to the vehicle-treated control. A significant decrease in the abundance of a protein indicates degradation.

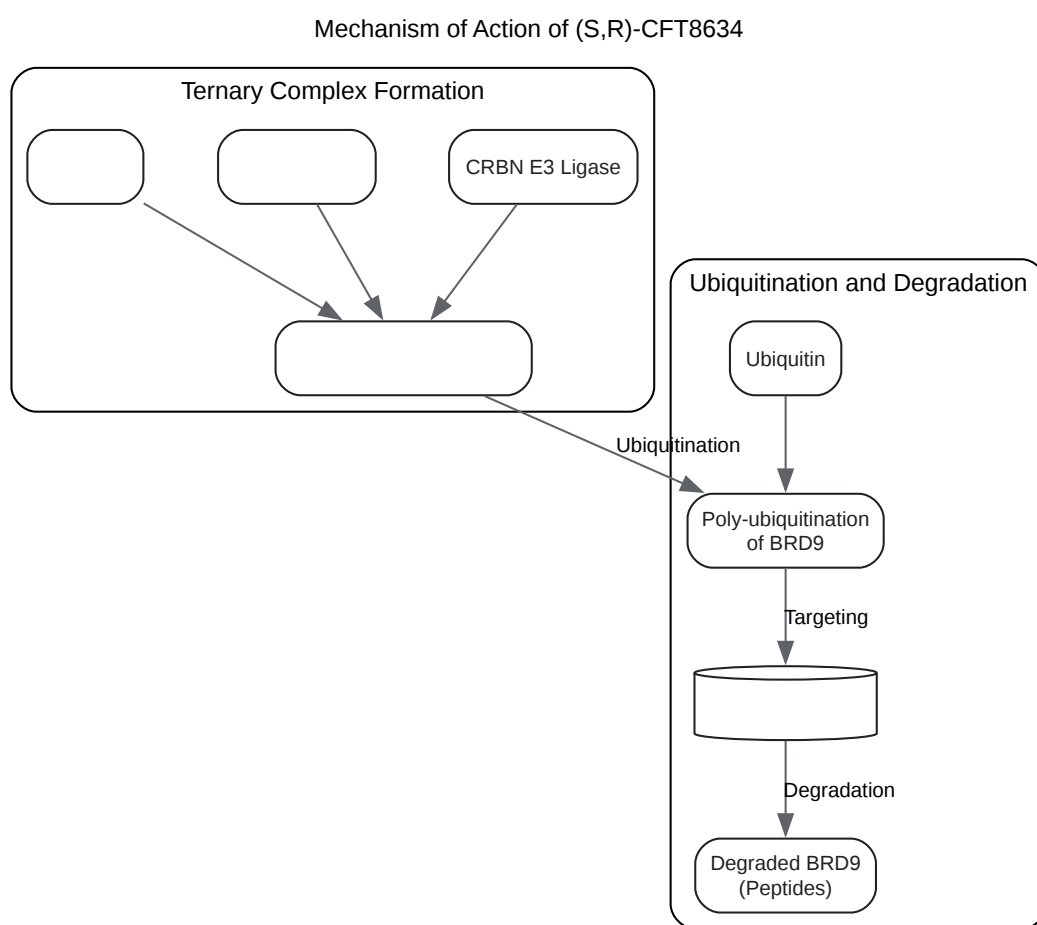
HiBiT-Based Degradation Assays

The HiBiT protein tagging system offers a sensitive and quantitative method for measuring the degradation of specific proteins.

- **Generation of HiBiT-tagged Cell Lines:** The gene encoding the protein of interest (e.g., BRD9, BRD4, BRD7) is genetically modified to include a small 11-amino-acid tag called HiBiT. This can be achieved through transient transfection of HiBiT expression vectors or by using CRISPR/Cas9 to insert the tag into the endogenous gene locus.[\[11\]](#)[\[12\]](#)
- **Cell Plating and Compound Treatment:** The HiBiT-tagged cells are plated in multi-well plates and treated with varying concentrations of the degrader molecule.
- **Lysis and Detection:** A lytic detection reagent containing the Large BiT (LgBiT) protein and a luciferase substrate is added to the cells.[\[11\]](#)[\[13\]](#) The HiBiT tag has a high affinity for LgBiT, and their binding reconstitutes a functional NanoLuc® luciferase enzyme.[\[11\]](#)[\[13\]](#)
- **Luminescence Measurement:** The reconstituted enzyme catalyzes the substrate, producing a luminescent signal that is directly proportional to the amount of HiBiT-tagged protein remaining in the cells.[\[11\]](#)[\[13\]](#) The signal is measured using a luminometer.
- **Data Analysis:** The luminescence readings are used to determine the percentage of protein degradation at each degrader concentration, from which DC50 and Dmax values can be calculated.[\[12\]](#)

Visualizing the Mechanism and Workflow

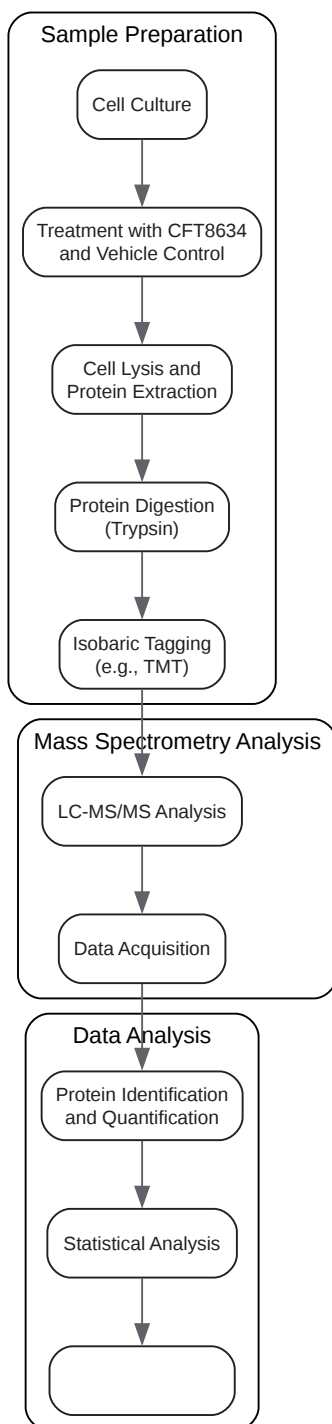
The following diagrams illustrate the mechanism of action of **(S,R)-CFT8634** and the experimental workflows used to assess its selectivity.



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Caption: Mechanism of **(S,R)-CFT8634**-mediated BRD9 degradation.

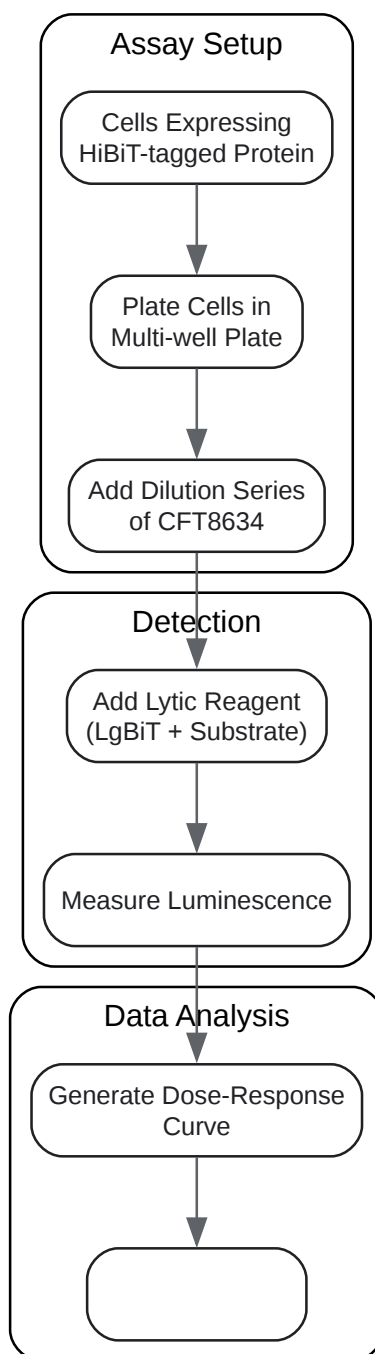
Global Proteomics Workflow for Selectivity Profiling



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Caption: Workflow for global proteomics-based selectivity analysis.

HiBiT Assay for Targeted Degradation Measurement



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Caption: Workflow for the HiBiT-based protein degradation assay.

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